4-Bromo-6-(trifluoromethyl)pyridin-2-amine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1196147-49-5
VCID: VC2720349
InChI: InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
SMILES: C1=C(C=C(N=C1C(F)(F)F)N)Br
Molecular Formula: C6H4BrF3N2
Molecular Weight: 241.01 g/mol

4-Bromo-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 1196147-49-5

Cat. No.: VC2720349

Molecular Formula: C6H4BrF3N2

Molecular Weight: 241.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)pyridin-2-amine - 1196147-49-5

CAS No. 1196147-49-5
Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
Standard InChI Key HAHXGHOCCWZKAV-UHFFFAOYSA-N
SMILES C1=C(C=C(N=C1C(F)(F)F)N)Br
Canonical SMILES C1=C(C=C(N=C1C(F)(F)F)N)Br

Chemical Structure and Properties

Molecular Characteristics

4-Bromo-6-(trifluoromethyl)pyridin-2-amine is characterized by its heterocyclic pyridine core with three key functional groups: a bromine atom, a trifluoromethyl group, and an amino group. The presence of these substituents creates an electronically diverse compound with specific chemical behavior. The molecular formula is C6H4BrF3N2, resulting in a molecular weight of approximately 241.01 g/mol.

The structure features a 6-membered pyridine ring with nitrogen at position 1 (following standard pyridine numbering). The bromine substituent at position 4 introduces significant electronegativity and serves as a potential site for substitution reactions. The trifluoromethyl group at position 6 contributes to the molecule's lipophilicity and metabolic stability, while also creating a strong electron-withdrawing effect. The amino group at position 2 provides a nucleophilic center and hydrogen bonding capabilities.

Physical and Chemical Properties

The compound typically appears as a crystalline solid, often white to off-white in color. Its physical properties reflect its heterocyclic nature and the influence of its substituents. Table 1 summarizes the key physical and chemical properties of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine.

Table 1: Physical and Chemical Properties of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Property
Molecular Formula
Molecular Weight
Physical State
Color
Solubility
LogP
pKa
Melting Point

The trifluoromethyl group significantly influences the electronic distribution within the molecule, creating a region of high electronegativity. This affects the reactivity of the compound, particularly at the positions ortho and para to this group.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine typically employs multiple reaction pathways, with the most common approaches involving either direct functionalization of a pyridine core or construction of the pyridine ring with the desired substituents already in place.

One established synthetic route involves selective bromination of 6-(trifluoromethyl)pyridin-2-amine at the 4-position. This reaction typically requires careful control of conditions to ensure regioselectivity. Alternative approaches include starting from a dihalopyridine precursor and selectively substituting one halogen with an amino group while maintaining the other halogen and introducing the trifluoromethyl group.

Key Reaction Conditions

The synthesis of this compound requires precise control of reaction parameters to achieve high yield and purity. Table 2 outlines common reaction conditions for key synthetic steps.

Table 2: Key Reaction Conditions for Synthesis Steps
Synthetic Step
Bromination
Trifluoromethylation
Amination
Purification

The industrial production of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine often employs continuous flow reactors and automated systems to control reaction parameters precisely, enhancing both yield and purity while minimizing waste production.

Chemical Reactivity

Functional Group Reactivity

The presence of three functional groups creates multiple reactive sites within 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Each substituent contributes distinctly to the compound's chemical behavior:

The bromine atom serves as an excellent leaving group, facilitating various substitution reactions, particularly cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig transformations. These reactions enable the conversion of the carbon-bromine bond to carbon-carbon or carbon-heteroatom bonds, expanding the synthetic utility of the compound.

The trifluoromethyl group, being strongly electron-withdrawing, activates certain positions on the pyridine ring toward nucleophilic attack while deactivating others toward electrophilic substitution. This electronic effect contributes significantly to the regioselectivity observed in reactions involving this compound.

The amino group provides a nucleophilic site for functionalization, including acylation, alkylation, and conversion to diazonium salts. Additionally, it can participate in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

Common Reaction Types

4-Bromo-6-(trifluoromethyl)pyridin-2-amine undergoes several characteristic reaction types that exploit its functional groups:

  • Nucleophilic aromatic substitution: The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the nitrogen.

  • Cross-coupling reactions: The bromine substituent allows for various palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds.

  • Diazotization: The primary amine can be converted to a diazonium salt, opening pathways to further functionalization through Sandmeyer-type reactions.

  • Functional group interconversions: The amino group can undergo various transformations to other nitrogen-containing functionalities.

Biochemical Properties

Interactions with Biological Systems

4-Bromo-6-(trifluoromethyl)pyridin-2-amine exhibits significant interactions with various biological systems, particularly with enzymes and proteins involved in cellular signaling pathways. The compound's size, electronic distribution, and functional groups contribute to its binding affinity for specific biological targets.

Research indicates that compounds with similar structural features often interact with kinase enzymes, which are critical regulators of cellular processes. The trifluoromethyl group enhances the compound's lipophilicity, facilitating penetration through cell membranes and improving bioavailability. Meanwhile, the amine group provides hydrogen bonding capabilities that can be essential for target recognition and binding.

Cellular Effects and Mechanisms

At the cellular level, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and structurally related compounds can influence various signaling pathways. Table 3 summarizes potential cellular effects based on research with similar pyridine derivatives.

Table 3: Potential Cellular Effects of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Cellular Process
Cell Proliferation
Apoptosis
Cell Metabolism
Gene Expression
Cell Migration

The molecular mechanisms underlying these effects typically involve binding to specific protein targets, often at catalytic or allosteric sites. For kinase inhibition, the compound may compete with ATP binding or induce conformational changes that prevent substrate recognition.

Biological Activity and Applications

Enzyme Modulation Properties

4-Bromo-6-(trifluoromethyl)pyridin-2-amine shows promise as a modulator of various enzymes, particularly kinases. The compound's structure allows it to interact with binding pockets in these enzymes, potentially inhibiting their activity. This property makes it valuable in drug discovery efforts targeting conditions where kinase dysregulation plays a role, such as cancer, inflammation, and neurological disorders.

Research with structurally similar compounds has demonstrated inhibitory effects on specific kinase families, including mitogen-activated protein kinases (MAPKs) and receptor tyrosine kinases (RTKs). These effects often occur at micromolar or submicromolar concentrations, indicating reasonable potency that could be optimized through structural modifications.

Antimicrobial Activity

Pyridine derivatives containing halogen and trifluoromethyl substituents have demonstrated antimicrobial properties against various pathogens. While specific data for 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is limited, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial mechanism likely involves interference with bacterial cellular processes, potentially including cell wall synthesis, DNA replication, or protein synthesis. The compound's lipophilicity, enhanced by the trifluoromethyl group, may facilitate penetration through bacterial cell membranes.

Pharmaceutical Applications

As a building block in medicinal chemistry, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine has potential applications in developing various therapeutic agents. The bromine substituent provides a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

The compound's potential pharmaceutical applications include:

  • Development of kinase inhibitors for cancer treatment

  • Creation of antimicrobial agents

  • Synthesis of anti-inflammatory compounds

  • Production of central nervous system (CNS) agents where the trifluoromethyl group enhances blood-brain barrier penetration

Current Research and Future Directions

Recent Advances

Recent research involving 4-Bromo-6-(trifluoromethyl)pyridin-2-amine and related compounds has focused on optimizing synthetic methods and exploring new applications. Advances in transition metal-catalyzed reactions have expanded the toolkit for functionalizing the bromine position, enabling access to more complex derivatives with enhanced biological properties.

Structure-activity relationship (SAR) studies have provided insights into how modifications at different positions affect biological activity, guiding rational design of more potent and selective compounds. These studies have identified key pharmacophore elements that are essential for specific biological activities.

Challenges and Opportunities

Despite promising applications, several challenges remain in the utilization of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine:

  • Optimization of large-scale synthesis to reduce costs and environmental impact

  • Comprehensive toxicological assessment to ensure safety for various applications

  • Improvement of pharmacokinetic properties for derivatives intended for therapeutic use

  • Development of more selective derivatives to target specific biological pathways

These challenges also present opportunities for innovation in synthetic methodology, drug delivery systems, and targeted therapies. The versatility of the compound as a synthetic intermediate suggests that its full potential has yet to be realized.

Emerging Applications

Beyond traditional pharmaceutical applications, 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is finding utility in emerging fields:

  • As a component in fluorescent probes for biological imaging

  • In the development of stimuli-responsive materials

  • As a building block for agrochemicals with improved environmental profiles

  • In the creation of functional materials with unique electronic properties

These diverse applications highlight the versatility of the compound and suggest continued interest in its chemistry and applications in the coming years.

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